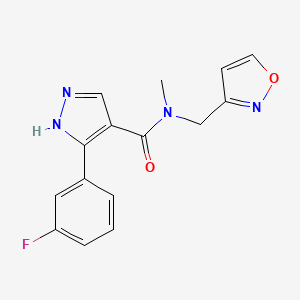
3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied in the field of scientific research. This compound is known for its ability to inhibit glycogen synthase kinase 3 (GSK-3), which is a key enzyme involved in various cellular processes such as metabolism, cell differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide involves the inhibition of 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide. 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide is a serine/threonine kinase that regulates the activity of various proteins involved in cellular processes. The inhibition of 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide by this compound leads to the activation of downstream signaling pathways, which can result in various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide are dependent on the specific cellular process being studied. For example, the inhibition of 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide by this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to have neuroprotective effects in models of Alzheimer's disease and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide in lab experiments is its specificity for 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide in various cellular processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.
Orientations Futures
There are several potential future directions for research involving 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide inhibitors that can be used in clinical settings. In addition, further research is needed to fully understand the role of 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide in various diseases and to identify potential therapeutic targets for drug development. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could improve treatment outcomes.
Applications De Recherche Scientifique
The 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide inhibitor VIII has been widely used in scientific research to investigate the role of 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide in various cellular processes. Studies have shown that 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide is involved in the regulation of glucose metabolism, insulin signaling, and cell proliferation. The inhibition of 3-(3-fluorophenyl)-N-(3-isoxazolylmethyl)-N-methyl-1H-pyrazole-4-carboxamide by this compound has been shown to have therapeutic potential in the treatment of various diseases such as diabetes, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-N-methyl-N-(1,2-oxazol-3-ylmethyl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-20(9-12-5-6-22-19-12)15(21)13-8-17-18-14(13)10-3-2-4-11(16)7-10/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUAJOZIQWCQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)C2=C(NN=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide](/img/structure/B3806876.png)
![2-ethyl-1-{[4-methyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B3806883.png)
![N~2~-cyclopropyl-N~5~-(2-methoxyphenyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxamide](/img/structure/B3806886.png)
![N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B3806891.png)

![N-{(2S*,4R*,6S*)-2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-6-isobutyltetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B3806901.png)
![3-{4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}-N-(3-methylphenyl)-3-oxopropanamide](/img/structure/B3806902.png)
![4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol](/img/structure/B3806910.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3806924.png)
![2-{[5-(methoxymethyl)-2-furyl]methyl}-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3806929.png)
![2-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B3806939.png)
![1-[4-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B3806944.png)
![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B3806954.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B3806955.png)